molecular formula C11H19O5P B14508677 Diethyl [ethoxy(furan-2-yl)methyl]phosphonate CAS No. 63573-06-8

Diethyl [ethoxy(furan-2-yl)methyl]phosphonate

Katalognummer: B14508677
CAS-Nummer: 63573-06-8
Molekulargewicht: 262.24 g/mol
InChI-Schlüssel: JPUCXLJGFRQXEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [ethoxy(furan-2-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group. This compound is of interest due to its unique chemical structure, which combines the reactivity of the furan ring with the stability of the phosphonate group. It has applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [ethoxy(furan-2-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a furan derivative. One common method is the reaction of diethyl phosphite with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [ethoxy(furan-2-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Diethyl [ethoxy(furan-2-yl)methyl]phosphonate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of diethyl [ethoxy(furan-2-yl)methyl]phosphonate involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the phosphonate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of covalent bonds with biological molecules, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the combination of the furan ring and the phosphonate group, which imparts distinct chemical reactivity and stability. This combination makes it a valuable compound in organic synthesis and various scientific research applications .

Eigenschaften

CAS-Nummer

63573-06-8

Molekularformel

C11H19O5P

Molekulargewicht

262.24 g/mol

IUPAC-Name

2-[diethoxyphosphoryl(ethoxy)methyl]furan

InChI

InChI=1S/C11H19O5P/c1-4-13-11(10-8-7-9-14-10)17(12,15-5-2)16-6-3/h7-9,11H,4-6H2,1-3H3

InChI-Schlüssel

JPUCXLJGFRQXEY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=CO1)P(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.